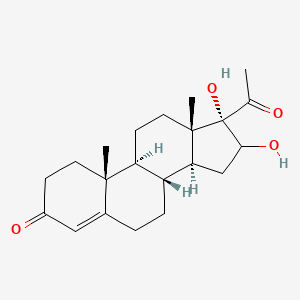
16,17-Dihydroxypregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dihydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O4 and a molecular weight of 346.471 g/mol . It is known for its unique structure, which includes hydroxyl groups at the 16th and 17th positions of the pregnane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydroxypregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregn-4-ene-3,20-dione at the 16th and 17th positions using specific reagents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
16,17-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 16,17-diketopregn-4-ene-3,20-dione, while reduction could produce 16,17-dihydroxy derivatives with different stereochemistry .
Aplicaciones Científicas De Investigación
16,17-Dihydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 16,17-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various physiological processes . The hydroxyl groups at the 16th and 17th positions play a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
11β,17-Dihydroxypregn-4-ene-3,20-dione: Similar in structure but with hydroxyl groups at the 11th and 17th positions.
Pregn-4-ene-3,20-dione: Lacks the hydroxyl groups at the 16th and 17th positions.
Uniqueness
16,17-Dihydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific functional groups are required .
Propiedades
Fórmula molecular |
C21H30O4 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |
Clave InChI |
CXDWHYOBSJTRJU-CWNZLVRBSA-N |
SMILES isomérico |
CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
SMILES canónico |
CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
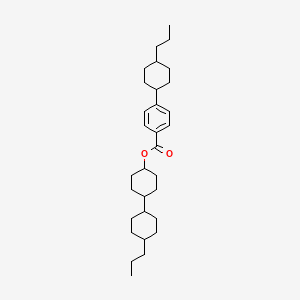
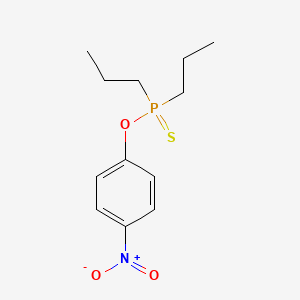

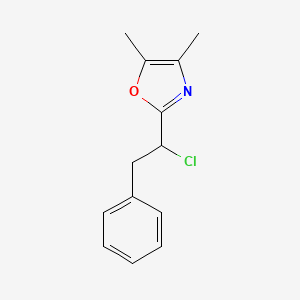

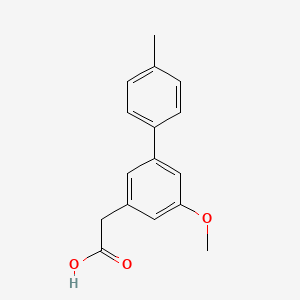
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
